2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
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Overview
Description
2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure
Preparation Methods
The synthesis of 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include pyridine, piperazine, and thiomorpholine derivatives. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine moieties. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
- 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
- 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(piperidin-4-yl)pyridazin-3(2H)-one These compounds share similar core structures but differ in the substituents attached to the pyridazinone ring. The uniqueness of 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one lies in its specific substituents, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C19H24N6O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6-thiomorpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C19H24N6O2S/c26-18-5-4-17(23-11-13-28-14-12-23)21-25(18)15-19(27)24-9-7-22(8-10-24)16-3-1-2-6-20-16/h1-6H,7-15H2 |
InChI Key |
WZMZSLSXJWDJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4 |
Origin of Product |
United States |
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